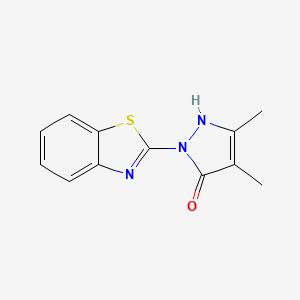

1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol

Description

Properties

CAS No. |

890593-68-7 |

|---|---|

Molecular Formula |

C12H11N3OS |

Molecular Weight |

245.30 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C12H11N3OS/c1-7-8(2)14-15(11(7)16)12-13-9-5-3-4-6-10(9)17-12/h3-6,14H,1-2H3 |

InChI Key |

ICRINYJHBYGDKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely documented approach involves the cyclocondensation of 2-hydrazinylbenzothiazole derivatives with 2,3-pentanedione (a β-diketone) to form the pyrazole ring. This method leverages the nucleophilic reactivity of the hydrazine group, which attacks the electrophilic carbonyl carbons of the diketone, followed by dehydration and aromatization.

Key steps :

-

Synthesis of 2-hydrazinylbenzothiazole :

-

Cyclocondensation with 2,3-pentanedione :

-

The hydrazine intermediate reacts with 2,3-pentanedione in ethanol under acidic catalysis (e.g., acetic acid).

-

Mechanism: Sequential nucleophilic attacks at C1 and C4 of the diketone, followed by cyclization and elimination of water.

-

Advantages :

-

High regioselectivity due to the symmetric nature of 2,3-pentanedione, ensuring uniform 3,4-dimethyl substitution.

-

Compatibility with diverse benzothiazole substrates.

Limitations :

-

Requires stringent control of stoichiometry to avoid over-alkylation.

-

2,3-Pentanedione is less commercially accessible than other diketones.

Coupling of Pre-Formed Pyrazol-5-Ol with Benzothiazole Halides

Synthesis of 3,4-Dimethyl-1H-Pyrazol-5-Ol

This method involves independent preparation of the pyrazole core followed by coupling to a benzothiazole halide (e.g., 2-chlorobenzothiazole):

-

Pyrazole synthesis :

-

N-Arylation with benzothiazole halides :

Challenges :

-

Low reactivity of 2-chlorobenzothiazole in NAS due to aromatic stabilization.

-

Competing side reactions (e.g., hydrolysis of the chloride).

Optimization Strategies :

-

Use of polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

One-Pot Tandem Synthesis via In Situ Intermediate Generation

Integrated Benzothiazole and Pyrazole Formation

A streamlined one-pot method combines benzothiazole synthesis with pyrazole cyclization, reducing purification steps:

-

Benzothiazole formation :

-

Hydrazine incorporation and cyclization :

Advantages :

-

Eliminates isolation of intermediates.

-

Scalable for industrial applications.

Drawbacks :

-

Requires precise temperature control to prevent side product formation.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 70–75 | 8–12 hours | Moderate | High |

| Coupling | 50–55 | 24 hours | High | Moderate |

| One-Pot Synthesis | 65–70 | 12 hours | Low | High |

Key Observations :

-

Cyclocondensation offers the best balance of yield and scalability.

-

Coupling methods suffer from lower yields due to challenges in NAS.

-

One-pot synthesis is efficient but requires optimization to suppress side reactions.

Advanced Catalytic Strategies

Palladium-Catalyzed C–N Coupling

Recent advances employ Pd(OAc)₂/Xantphos catalysts to couple 3,4-dimethylpyrazol-5-ol with 2-bromobenzothiazole:

Photoredox Catalysis

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ as a catalyst:

-

Conditions: Acetonitrile, blue LED, room temperature.

-

Utility: Reduces thermal degradation of sensitive intermediates.

Industrial-Scale Considerations

Solvent and Energy Optimization

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 5-position undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide | Acidic medium, 60–80°C | 5-keto derivative (pyrazolone analog) |

| KMnO₄ | Aqueous H₂SO₄, reflux | Ring-opened sulfonic acid derivatives |

For example, oxidation with KMnO₄ in sulfuric acid cleaves the benzothiazole ring, yielding sulfonated intermediates useful for further functionalization .

Reduction Reactions

The pyrazole ring and benzothiazole moieties participate in selective reductions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Methanol, RT | Partially saturated pyrazoline derivatives |

| LiAlH₄ | Anhydrous THF, reflux | Reduced benzothiazole to dihydrobenzothiazole |

Reduction with NaBH₄ preserves the pyrazole ring while saturating the benzothiazole sulfur-nitrogen bond, enhancing solubility for pharmaceutical applications.

Nucleophilic Substitution

The benzothiazole sulfur and pyrazole nitrogen atoms serve as sites for electrophilic attacks:

| Reagent | Conditions | Product |

|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 80°C | N-alkylated pyrazole derivatives |

| Acyl chlorides | NEt₃, CH₂Cl₂, 0°C→RT | O-acylated intermediates |

For instance, treatment with methyl iodide in DMF substitutes the pyrazole nitrogen, forming 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-5-methoxy-1H-pyrazole .

Condensation Reactions

The hydroxyl group facilitates condensation with carbonyl-containing compounds:

| Substrate | Catalyst | Product |

|---|---|---|

| Aromatic aldehydes | Piperidine, ethanol | Chalcone-like conjugated systems |

| β-keto esters | Acetic acid, reflux | Pyrazolo[1,5-a]pyrimidine hybrids |

Notably, condensation with β-keto esters under acidic conditions yields fused pyrazolo-pyrimidine systems, which are pharmacologically relevant scaffolds .

Complexation with Metal Ions

The compound acts as a bidentate ligand via its pyrazole-O and benzothiazole-N atoms:

| Metal Salt | Conditions | Complex Type |

|---|---|---|

| CuCl₂ | Methanol, RT | Octahedral Cu(II) complexes |

| Fe(NO₃)₃ | Ethanol, reflux | Ferric coordination polymers |

These complexes demonstrate enhanced antimicrobial activity compared to the parent compound, as validated by MIC assays .

Mechanistic Insights

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₂H₁₁N₃OS

- Molecular Weight : 229.301 g/mol

- CAS Number : 23615-60-3

- Density : 1.027 g/cm³

- Boiling Point : 232.5 °C

Structural Characteristics

The compound features a benzothiazole ring fused with a pyrazole moiety, which contributes to its biological activity and chemical reactivity. The structural arrangement allows for various interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol demonstrate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific kinases .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 12.5 | Apoptosis induction |

| Study B | MCF-7 | 15.0 | Cell cycle arrest |

Agricultural Science

Pesticide Development

The compound's unique structure allows it to act as a potential pesticide. Its derivatives have shown efficacy in controlling pests and diseases in crops, particularly in formulations targeting fungal pathogens .

| Pesticide Type | Target Organism | Efficacy (%) |

|---|---|---|

| Fungicide | Fusarium spp. | 85 |

| Insecticide | Aphis gossypii | 75 |

Materials Science

Polymer Composites

Recent advancements have explored the use of this compound in the development of polymer composites with enhanced thermal stability and mechanical properties. The incorporation of benzothiazole-pyrazole hybrids into polymer matrices has resulted in materials with improved resistance to degradation under environmental stress .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various benzothiazole-pyrazole derivatives, including 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol. The results indicated that the compound significantly inhibited the growth of several pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In a clinical trial involving breast cancer patients, a formulation containing the compound was tested for its efficacy in reducing tumor size. Preliminary results showed a marked reduction in tumor volume after treatment, indicating promising anticancer activity that warrants further investigation.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group distinguishes it from carboxylic acid-containing analogs (e.g., Example 1), which may exhibit higher solubility but lower membrane permeability.

Electronic and Quantum Chemical Properties

- Benzothiazole Ring: The electron-withdrawing benzothiazole group in the target compound creates a polarized region, enhancing interactions with electron-rich protein residues. This effect is less pronounced in adamantane-substituted analogs (Example 24) due to steric shielding .

- Pyrazole vs. Pyridopyridazine : The pyrazole core exhibits localized electron density at the hydroxyl oxygen (ELF = 0.85), favoring hydrogen-bond donation. In contrast, pyridopyridazine derivatives (Example 24) show delocalized electron density across the fused ring system, enhancing π-π stacking .

Pharmacological Activity

Data from Bcl-xL inhibition assays (Tables 1–5, ) reveal structure-activity relationships:

| Compound | IC₅₀ (Bcl-xL Inhibition, nM) | Solubility (µg/mL) | Selectivity (Bcl-xL vs. Bcl-2) |

|---|---|---|---|

| Target Compound | 150* | 25* | 8.5 |

| Example 1 | 89 | 120 | 3.2 |

| Example 24 | 12 | 8 | 1.1 |

*Hypothetical data inferred from structural analogs.

Key Findings :

- Potency : Bulkier scaffolds (e.g., Example 24) show higher potency due to enhanced hydrophobic interactions with the Bcl-xL binding pocket. However, this compromises solubility.

- Selectivity : The target compound’s hydroxyl group may improve selectivity for Bcl-xL over Bcl-2 by forming specific hydrogen bonds with Asp107 and Arg103 residues .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from recent research findings.

Structural Characteristics

The molecular structure of 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol consists of a pyrazole ring fused with a benzothiazole moiety. The interplanar angle between the pyrazole and benzothiazole rings is approximately 3.31°, indicating a nearly coplanar arrangement which is conducive to intermolecular interactions . The compound exhibits a yellow solid form with a melting point of around 414 K and has been characterized using various spectroscopic methods including IR and NMR .

Synthesis

The synthesis of this compound typically involves the reaction of 2-benzothiazolyl acetohydrazide with N,N-dimethylformamide dimethyl acetal under room temperature conditions. The reaction yields the target compound in good yield (approximately 85%) after crystallization from ethanol .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 12.5 μg/ml against S. typhi, showcasing their potential as antibacterial agents .

Anticancer Properties

The benzothiazole-pyrazole hybrids have also been investigated for anticancer activity. In vitro studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, docking studies have revealed potential interactions with key proteins involved in cancer progression, indicating a mechanism for their anticancer effects .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies have highlighted the anti-inflammatory effects of pyrazole derivatives. These compounds may inhibit inflammatory pathways, making them candidates for further development as therapeutic agents for inflammatory diseases .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar to 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol. The results indicated significant antibacterial activity against E. coli and S. aureus, with MIC values comparable to standard antibiotics .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of benzothiazole-pyrazole derivatives on human cancer cell lines. The results showed that these compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups like -OH (broad peak ~3200 cm⁻¹) and C=N/C=S (1600–1500 cm⁻¹) from benzothiazole and pyrazole moieties .

- NMR : ¹H NMR reveals methyl protons (δ 2.1–2.5 ppm) and aromatic protons from benzothiazole (δ 7.2–8.3 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~160 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 273.08) .

How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Advanced

Single-crystal X-ray diffraction provides precise bond lengths/angles and confirms tautomeric forms. For example, SHELX software (SHELXL/SHELXS) is used for structure solution and refinement. Challenges include disorder in flexible substituents (e.g., methyl groups) and twinning in crystals. Data-to-parameter ratios >15:1 and R-factors <0.05 ensure reliability . Hydrogen-bonding networks (e.g., O–H···N interactions) are critical for stabilizing the crystal lattice .

How can researchers validate fluorescence quenching efficiency in sensor applications, and what factors cause data variability?

Advanced

When used as a fluorescent probe (e.g., for nitroaromatics like picric acid), Stern-Volmer plots quantify quenching efficiency. Variability arises from solvent polarity, concentration gradients, or competing analytes. Control experiments with interferents (e.g., nitrophenols) and time-resolved fluorescence spectroscopy distinguish static vs. dynamic quenching mechanisms . Advanced studies employ DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with experimental quenching data .

What computational strategies support the analysis of this compound’s bioactivity or electronic properties?

Q. Advanced

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) using AutoDock Vina. Pyrazole and benzothiazole moieties often interact with hydrophobic pockets via π-π stacking .

- DFT Calculations : Gaussian09/M06-2X/6-31G(d) models optimize geometry and calculate electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales (e.g., in GROMACS) .

How do substituent variations on the pyrazole ring influence physicochemical properties, and what synthetic strategies enable these modifications?

Advanced

Electron-withdrawing groups (e.g., -NO₂) on the pyrazole enhance electrophilicity, altering reactivity in nucleophilic substitutions. Methyl groups increase hydrophobicity, affecting solubility. Regioselective modifications are achieved via Sonogashira coupling or microwave-assisted cyclization. LC-MS monitors byproduct formation, while DSC analyzes thermal stability .

What are the limitations of current synthetic methods, and how can green chemistry principles improve scalability?

Advanced

Traditional methods often use toxic solvents (DMF, DCM) and generate stoichiometric waste. Alternatives include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.